![molecular formula C24H31N7O B2700183 1-(4-(3-苄基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-3-环己基丙酮-1-酮 CAS No. 920389-31-7](/img/structure/B2700183.png)
1-(4-(3-苄基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-3-环己基丙酮-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one” is a complex organic molecule with the molecular formula C23H31N7O . It has an average mass of 421.539 Da and a monoisotopic mass of 421.259003 Da .
Physical And Chemical Properties Analysis
The compound has a Log Kow (KOWWIN v1.67 estimate) of 3.91, a boiling point of 574.60°C (Adapted Stein & Brown method), and a melting point of 247.45°C (Mean or Weighted MP). Its vapor pressure (VP) at 25°C is 1.3E-012 mm Hg (Modified Grain method) .科学研究应用
合成与生物学评价
Said 等人 (2004) 进行的一项研究重点关注三唑并嘧啶衍生物作为潜在抗菌和抗肿瘤剂的合成。这项研究突出了化学物质所属的更广泛的化合物类别,强调了它们在开发新的治疗剂中的相关性 (M. Said 等人,2004)。
抗菌活性
El-Agrody 等人 (2001) 合成多种三唑并嘧啶衍生物,并对其中一些进行了抗菌活性测试,有助于了解该类结构变化如何影响生物功效 (A. El-Agrody 等人,2001)。
5-HT2 拮抗剂活性
Watanabe 等人 (1992) 制备并测试了一系列三唑并嘧啶衍生物的 5-HT2 和 alpha 1 受体拮抗剂活性,确定了具有显着功效的化合物。这表明在神经精神疾病治疗中具有潜在应用 (Yoshifumi Watanabe 等人,1992)。
降压剂
Bayomi 等人 (1999) 探索了三唑并嘧啶的降压活性,强调了此类化合物在心血管疾病管理中的治疗潜力 (S. M. Bayomi 等人,1999)。
未来方向
The future directions for this compound could involve further exploration of its potential biological activities, given the broad range of activities exhibited by similar compounds . Additionally, the development of facile and straightforward methodologies for the synthesis of such compounds could be a noteworthy area of interest .
属性
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-cyclohexylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O/c32-21(12-11-19-7-3-1-4-8-19)29-13-15-30(16-14-29)23-22-24(26-18-25-23)31(28-27-22)17-20-9-5-2-6-10-20/h2,5-6,9-10,18-19H,1,3-4,7-8,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCWSHJFAKJEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-3-cyclohexylpropan-1-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。